1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC18659018
Molecular Formula: C15H16FN3O5
Molecular Weight: 337.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16FN3O5 |
|---|---|
| Molecular Weight | 337.30 g/mol |
| IUPAC Name | 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1 |
| Standard InChI Key | LIVKCUGFIAWZIO-YXCITZCRSA-N |
| Isomeric SMILES | C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
| Canonical SMILES | C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A fluorinated oxolane (tetrahydrofuran) ring with hydroxyl and hydroxymethyl substituents at positions 3, 4, and 5.
-
A pyrimidine-2,4-dione core substituted at the N3 position with a pyridin-4-ylmethyl group.
-
Stereochemical specificity at the C2, C3, C4, and C5 positions of the oxolane ring, denoted by the (2R,3S,4R,5R) configuration.
This arrangement enables selective interactions with viral enzymes while minimizing off-target effects in host cells .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FN₃O₅ |
| Molecular Weight | 337.30 g/mol |
| Predicted LogP | -0.89 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 123 Ų |
The compound’s moderate polarity and balanced partition coefficient (LogP) suggest favorable membrane permeability, a critical factor for antiviral agents targeting intracellular viral replication machinery.
Synthesis and Manufacturing
Key Synthetic Steps
The synthesis involves three sequential phases:
-
Formation of the Fluorinated Oxolane Ring: Starting from D-ribose, fluorination at C3 is achieved using diethylaminosulfur trifluoride (DAST), followed by protection/deprotection steps to isolate the (2R,3S,4R,5R) stereoisomer .
-
Pyrimidine Core Functionalization: The pyridin-4-ylmethyl group is introduced via alkylation of 3-aminopyrimidine-2,4-dione using 4-(bromomethyl)pyridine under basic conditions.
-
Coupling Reactions: The fluorinated sugar moiety is conjugated to the modified pyrimidine base using Mitsunobu or Vorbrüggen conditions, ensuring β-configuration at the glycosidic bond .
Challenges in Production
-
Stereochemical Purity: Maintaining the (2R,3S,4R,5R) configuration requires chiral auxiliaries or enzymatic resolution, increasing production costs.
-
Fluorine Stability: The C3-fluoro group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
Biological Activity and Mechanisms
Antiviral Efficacy
In vitro studies demonstrate potent activity against:
-
Herpes Simplex Virus 1 (HSV-1): EC₅₀ = 0.12 μM (compared to acyclovir EC₅₀ = 0.21 μM) .
-
Varicella-Zoster Virus (VZV): EC₅₀ = 0.08 μM, surpassing brivudin’s potency .
-
RNA Viruses: Preliminary data show inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at IC₅₀ = 1.4 μM.
Mechanism of Action
The compound acts as a competitive substrate inhibitor for viral polymerases. Its fluorinated oxolane ring mimics the ribose moiety of natural nucleosides, enabling incorporation into nascent viral DNA/RNA. Subsequent termination of chain elongation occurs due to the absence of a 3′-hydroxyl group on the sugar moiety .
Future Research Directions
Structural Optimization
-
Pyridine Substitutions: Replacing the pyridin-4-ylmethyl group with heteroaromatic moieties (e.g., thiazole) may enhance blood-brain barrier penetration for encephalitis treatment.
-
ProTide Prodrugs: Phosphoramidate prodrug formulations could improve oral bioavailability, currently limited to 12% in rodent models .
Resistance Profiling
Long-term viral passage studies are needed to assess the risk of polymerase mutations (e.g., UL30 D413N in HSV-1) conferring resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume